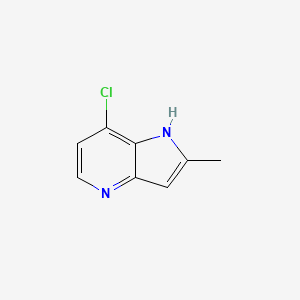
7-Chloro-2-methyl-4-azaindole
Vue d'ensemble
Description
7-Chloro-2-methyl-4-azaindole is a chemical compound with the empirical formula C8H7ClN2 . It is a halogenated heterocycle and is used as an intermediate for drug discovery research .
Molecular Structure Analysis
The molecular weight of 7-Chloro-2-methyl-4-azaindole is 166.61 . The SMILES string representation isCc1cc2c(Cl)ccnc2[nH]1 . This indicates that the molecule contains a chlorine atom attached to the second carbon of the azaindole ring, and a methyl group attached to the seventh carbon . Physical And Chemical Properties Analysis
7-Chloro-2-methyl-4-azaindole is a solid with a melting point of 173-178 °C . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it is toxic if swallowed, causes serious eye damage and skin irritation, and may cause respiratory irritation .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
7-Azaindoles, including derivatives like 7-Chloro-2-methyl-4-azaindole, are valuable in medicinal chemistry, serving as bioisosteres for indoles or purines. A study presented a microwave-assisted synthesis method for 1,3- and 1,3,6-substituted 7-azaindoles, highlighting the acceleration of synthesis steps and compatibility with various functional groups for further functionalizations (Schirok, 2006).
C-H Chlorination
Research has developed a rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane, providing an efficient pathway to ortho-chlorinated azaindoles. This method demonstrates good functional group tolerance and a wide substrate scope, indicating its utility in synthesizing chlorinated 7-azaindole derivatives (Qian et al., 2014).
Luminescence and Reactivity
7-Azaindole derivatives are explored for their potential in biological probes and imaging, as well as their applications in materials science and chemical bond activation. They exhibit rich coordination chemistry, blue emission properties for organic LEDs, and unique reactivity towards C-H and C-X bonds (Zhao & Wang, 2010).
Proton Phototransfer
The interaction of 7-azaindole derivatives with polar molecules or environments has been studied for its effect on proton phototransfer processes. This research contributes to understanding the behavior of 7-azaindole dimers and the mechanisms of proton transfer, which is significant for the development of molecular sensors and probes (Catalán, 2004).
Fluorescent Sensing
A simple 7-azaindole-based ratiometric fluorescent sensor has been developed for the detection of cyanide ions in aqueous media. This sensor exploits the nucleophilic addition of cyanide to a dicyanovinyl group, resulting in a significant emission spectrum change. Such sensors have practical applications in environmental monitoring and diagnostics (Chen & Lin, 2015).
Safety And Hazards
Orientations Futures
Azaindoles, including 7-Chloro-2-methyl-4-azaindole, have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . The development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . Future directions may include the design of more potent and selective inhibitors based on the azaindole framework .
Propriétés
IUPAC Name |
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMSDARBYGDHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



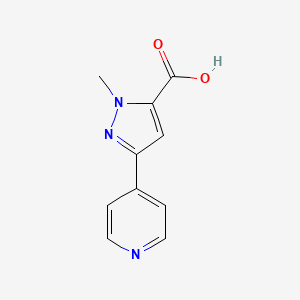
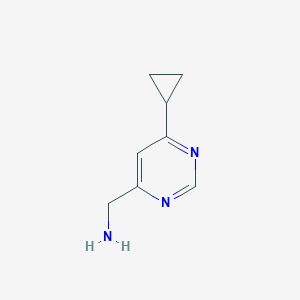
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
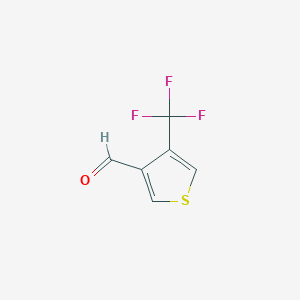
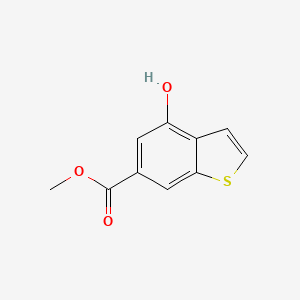
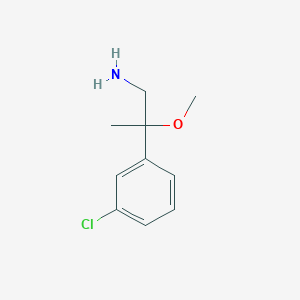
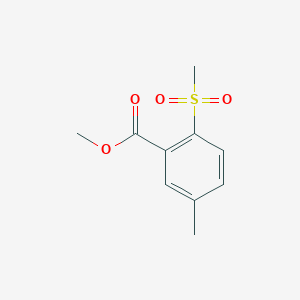
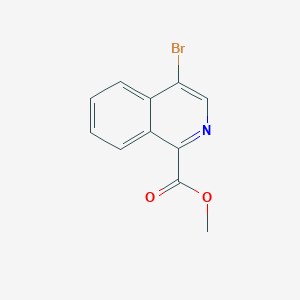
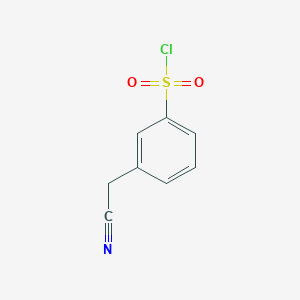
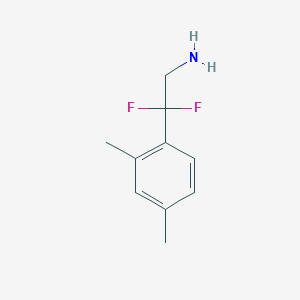
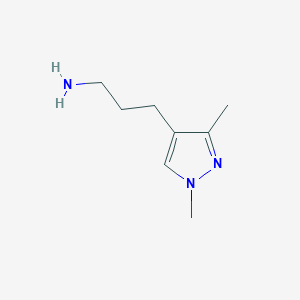
![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)
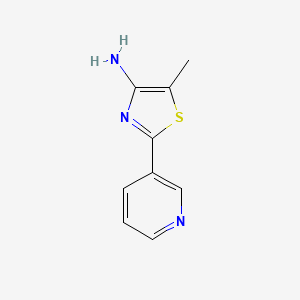
![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)